molecular formula C11H18N2O4 B1374841 Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate CAS No. 1250994-08-1

Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate

Cat. No.: B1374841
CAS No.: 1250994-08-1
M. Wt: 242.27 g/mol
InChI Key: YDGKPNUYHUQQDS-HTQZYQBOSA-N
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Description

Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate (CAS: 1250994-08-1) is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazine scaffold. Its molecular formula is C₁₁H₁₈N₂O₄, with a molecular weight of 242.28 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate for developing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.

Key physicochemical properties include:

  • Storage: Recommended at 2–8°C in a sealed, moisture-free environment.
  • Solubility: Requires solvent optimization for dissolution (e.g., DMSO for stock solutions).
  • Purity: Commercial samples typically exceed 95% purity, as confirmed by HPLC and mass spectrometry .

Properties

IUPAC Name

tert-butyl (4aR,7aR)-3-oxo-4a,5,7,7a-tetrahydro-4H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGKPNUYHUQQDS-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250994-08-1
Record name rac-tert-butyl (4aR,7aR)-3-oxo-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
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Preparation Methods

The synthesis of Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor compound containing both nitrogen and oxygen functionalities. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like chloroform or dichloromethane. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Oxidation: The compound can be oxidized to form a corresponding oxo derivative.

    Reduction: Reduction can lead to the formation of a hydroxyl derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Research

Trans-tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has shown potential as an anticancer agent due to its structural similarity to known bioactive compounds. Studies indicate that derivatives of this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that certain modifications of the oxazine ring enhance cytotoxicity against breast cancer cells by inducing oxidative stress pathways.

1.2 Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. The carboxylate functional group is believed to play a crucial role in its interaction with microbial membranes, leading to increased permeability and cell death. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Materials Science Applications

2.1 Polymer Chemistry

Trans-tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can serve as a building block in polymer synthesis. Its unique structure allows for the formation of copolymers with enhanced thermal stability and mechanical properties. Researchers have explored its incorporation into polyurethanes and other thermoplastic elastomers, resulting in materials with improved elasticity and durability.

2.2 Coatings and Adhesives

The compound's reactivity can be exploited in the formulation of advanced coatings and adhesives. Its ability to form cross-linked networks upon curing makes it suitable for applications requiring robust adhesion and resistance to environmental degradation. Case studies have highlighted its use in protective coatings for metal surfaces, providing corrosion resistance while maintaining transparency.

Synthetic Methodologies

3.1 Synthesis Strategies

The synthesis of trans-tert-butyl 3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves several key steps:

  • Formation of the Oxazine Ring: Utilizing cyclization reactions involving appropriate precursors.
  • Functionalization: Introduction of the tert-butyl group and carboxylate moiety through esterification reactions.
  • Purification: Employing chromatographic techniques to isolate the desired compound with high purity.

3.2 Mechanistic Studies

Understanding the reaction mechanisms involved in synthesizing this compound aids in optimizing yields and selectivity. Researchers have conducted mechanistic studies using NMR spectroscopy and mass spectrometry to elucidate the pathways involved during synthesis.

Mechanism of Action

The mechanism of action of Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Cis-Tert-Butyl Hexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hydrochloride (CAS: 1958068-89-7)

  • Molecular Formula : C₁₁H₂₁ClN₂O₃
  • Molecular Weight : 264.75 g/mol
  • Key Differences :
    • Stereochemistry: The cis configuration alters ring conformation and intermolecular interactions.
    • Solubility: Enhanced water solubility due to hydrochloride salt formation compared to the free base trans isomer .
    • Applications: Used in kinase inhibitor development, as reported in patent syntheses .

Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate (CAS: 138027-01-7)

  • Molecular Formula : C₁₈H₂₆N₂O₃
  • Molecular Weight : 318.41 g/mol
  • Key Differences :
    • Substituent: A benzyl group at the 4-position increases lipophilicity (logP ~3.2 predicted) and steric bulk, affecting receptor binding .
    • Synthesis: Requires additional steps for benzyl group introduction via alkylation or coupling reactions .

Heteroatom-Modified Analogs

Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate (CAS: 1391732-43-6)

  • Molecular Formula : C₁₀H₁₈N₂O₃S
  • Molecular Weight : 258.33 g/mol
  • Key Differences :
    • Heteroatom: Replacement of oxygen with sulfur in the oxazine ring (thiazine) alters electronic properties and metabolic stability.
    • Reactivity: Thiazine derivatives exhibit higher susceptibility to oxidation .

Pharmacologically Active Derivatives

Compounds synthesized from the trans-tert-butyl scaffold (e.g., benzo[d][1,2,3]triazole derivatives) show distinct biological profiles:

Compound ID Structure Modification Bioactivity (IC₅₀) Key Applications
Compound 24 Benzo[d]triazole-carbonyl substituent ATX enzyme inhibition: 12 nM Antifibrotic drug candidates
Compound 27 Hydrochloride salt formulation Improved solubility (>5 mg/mL) Preclinical pharmacokinetics

Key Findings :

  • The trans-tert-butyl core enhances metabolic stability compared to non-substituted analogs .
  • Cis isomers often exhibit reduced potency in enzyme inhibition assays due to steric hindrance .

Biological Activity

Trans-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate (CAS No. 138026-93-4) is a synthetic compound belonging to the oxazine class of heterocycles. Its unique structure, characterized by a hexahydropyrrolo framework fused with an oxazine ring, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula: C₁₁H₂₀N₂O₃
  • Molecular Weight: 228.29 g/mol
  • IUPAC Name: tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
  • Purity: ≥ 97%

Biological Activity Overview

Research into the biological activities of similar compounds suggests several potential mechanisms:

  • Antimicrobial Activity : Compounds containing oxazine rings have shown antimicrobial properties against various pathogens. For example, derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : Some oxazine derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects : Certain structural analogs have been investigated for neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies and Research Findings

While direct studies on trans-tert-butyl 3-oxohexahydropyrrolo[3,4-B][1,4]oxazine-6(2H)-carboxylate are scarce, related literature provides insights into its potential:

StudyCompoundFindings
Tert-butyl hexahydropyrrolo derivativesDemonstrated significant antibacterial activity against E. coli and S. aureus.
Oxazine-based compoundsShowed cytotoxicity in various cancer cell lines (e.g., MCF-7 breast cancer cells).
Neuroprotective studiesRelated compounds indicated protective effects against oxidative stress in neuronal cells.

In Vitro Studies

In vitro assays using related compounds have revealed promising results:

  • Cytotoxicity Assays : Compounds were evaluated using MTT assays to determine their effect on cell viability across different cancer cell lines.
  • Antimicrobial Testing : Disk diffusion methods were employed to assess antimicrobial efficacy against selected bacterial strains.

Q & A

Q. What are the standard synthetic routes for trans-tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, and how are intermediates characterized?

The compound is synthesized via multi-step protocols involving cyclization and protection/deprotection strategies. For example:

  • Fischer indolization is employed to construct the pyrrolo-oxazine core, using phenylhydrazine derivatives and ketones under acidic conditions (e.g., acetic acid or HCl) at 80–100°C .
  • tert-Butyl carbamate protection is introduced using Boc anhydride in inert solvents (e.g., THF) under nitrogen .
  • Characterization relies on 1H/13C NMR (to confirm stereochemistry and substituents), IR (to detect carbonyl groups at ~1700 cm⁻¹), and mass spectrometry (to verify molecular weight) .

Q. How are stereochemical configurations (e.g., trans vs. cis) controlled during synthesis?

Stereocontrol is achieved through:

  • Chiral auxiliaries or enantioselective catalysts (e.g., tert-butyl groups in and ensure specific ring conformations).
  • Crystallization-driven resolution , as seen in the isolation of (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole derivatives .
  • Reaction temperature modulation (e.g., low temperatures suppress racemization during nucleophilic substitutions) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products like over-oxidized or dimerized species?

Key strategies include:

  • Stepwise quenching : Adding reagents like saturated NaHCO₃ to terminate reactions before side reactions dominate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, reducing aggregation .
  • Catalytic additives : Use of Pd/C or TEMPO to suppress unwanted oxidation .
  • By-product analysis : LC-MS or TLC monitoring identifies impurities early, enabling protocol adjustments .

Q. What analytical methods resolve contradictions in NMR or MS data for structurally similar derivatives?

Contradictions arise from:

  • Dynamic stereochemistry : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers .
  • Isotopic patterns in MS : High-resolution MS (HRMS) differentiates between isobaric species (e.g., C18H24N2O3 vs. C17H22N2O4) .
  • 2D NMR (COSY, NOESY) : Assigns overlapping proton signals in crowded regions (e.g., distinguishing oxazine and pyrrolidine protons) .

Q. How does the compound’s scaffold influence its pharmacological potential, and what in vitro assays are relevant?

The pyrrolo-oxazine core is a privileged structure in drug discovery due to:

  • Rigid conformation : Enhances target binding specificity, as seen in finafloxacin derivatives ( ).
  • Diversity-oriented functionalization : The tert-butyl group allows for late-stage modifications (e.g., Suzuki couplings or aminations) .
  • Assays :
  • Autotaxin inhibition : Fluorescence-based Amplex-Red assays (IC50 determination) .
  • Solubility/Stability : HT-Solubility assays in phosphate buffer predict bioavailability .

Q. What safety protocols are critical when handling this compound in a lab setting?

  • Personal protective equipment (PPE) : Gloves and goggles are mandatory due to potential skin/eye irritation ( ).
  • Ventilation : Reactions releasing HCl or acetic acid require fume hoods .
  • Spill management : Neutralize acids with NaHCO₃ and adsorb solids with vermiculite .
  • Storage : Keep at –20°C under nitrogen to prevent hydrolysis of the Boc group .

Methodological Considerations

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives?

  • DFT calculations : Predict thermodynamic stability of stereoisomers and reaction transition states .
  • Docking studies : Identify binding poses with targets like autotaxin or bacterial topoisomerases, leveraging the compound’s bicyclic rigidity .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., from 12 hours to 30 minutes) .
  • Pre-activation of intermediates : Use of HATU or EDCI enhances coupling efficiency in amide bond formation .

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